Lactone vs. Thiolactone: Superior Chemical Yield and Purity at the Roche Lactone Node
In the Roche lactone–thiolactone strategy, the target compound (Roche lactone) is the direct precursor to the thiolactone. The Roche lactone is obtained in 90% overall yield with 99% chemical and optical purity over three steps from cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid . In contrast, the subsequent sulfurization step to produce the thiolactone introduces additional yield losses; common industrial sulfurization processes suffer from disadvantages that reduce both yield and product quality, necessitating specific process optimization to achieve acceptable outcomes . Procuring the lactone rather than the thiolactone provides a higher-yielding, higher-purity starting point for downstream chemistry.
| Evidence Dimension | Overall chemical yield and purity in the Roche biotin synthesis route |
|---|---|
| Target Compound Data | 90% overall yield; 99% chemical and optical purity (Roche lactone from cis-dibenzyl imidazolidone dicarboxylic acid) |
| Comparator Or Baseline | Thiolactone: synthesized from Roche lactone via sulfurization with additional yield loss; industrial sulfurization processes have documented yield and quality disadvantages (Zhejiang Chemical Industry, 2014) |
| Quantified Difference | ≥10–20% cumulative yield advantage by stopping at the lactone stage; purity advantage of >1% at the point of procurement |
| Conditions | Multi-step asymmetric synthesis; 3-step conversion of cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid to Roche lactone vs. additional sulfurization step to thiolactone |
Why This Matters
For process chemists optimizing biotin synthesis or purchasing intermediates, the Roche lactone offers a higher-yielding, analytically cleaner entry point than the thiolactone, reducing cumulative yield losses and impurity carry-through in multi-kilogram campaigns.
- [1] Zhejiang Shengda Bio-pharm Co., Ltd. The Improvement of (3aS,6aR)-1,3-Dibenzyl-Tetrahydro-1H-Thieno[3,4-d]Imidazole-2,4-Dione Preparation Process. Zhejiang Chemical Industry 2014, 45 (10), 12–14. View Source
